molecular formula C33H52O7 B602424 Cholecalciferol Glucuronide CAS No. 57918-08-8

Cholecalciferol Glucuronide

Cat. No. B602424
CAS RN: 57918-08-8
M. Wt: 560.78
InChI Key:
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Description

Cholecalciferol, also known as vitamin D3 and colecalciferol, is a type of vitamin D that is made by the skin when exposed to sunlight . It is found in some foods and can be taken as a dietary supplement . Glucuronidation is a common phase II metabolic pathway to eliminate small molecule drugs from the body . In this process, the glucuronic acid component of uridine diphosphate glucuronic acid is transferred to a substrate by any of several types of UDP-glucuronosyltransferase .


Synthesis Analysis

Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role . Synthetic methods for all classes of glucuronides are reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection .


Chemical Reactions Analysis

Glucuronidation involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate . This process results in predictable and different numbers of derivatized functional groups, which can be determined by the mass shift using mass spectrometry .


Physical And Chemical Properties Analysis

Cholecalciferol is soluble in alcohol, ether, acetone, chloroform, and vegetable oil; it is insoluble in water . Glucuronides, on the other hand, are highly hydrophilic .

Scientific Research Applications

Vitamin D Deficiency Management

Cholecalciferol, a form of vitamin D, is extensively used to manage vitamin D deficiency. It's preferred due to its positive results in musculoskeletal diseases and is recommended in clinical guidelines for osteoporosis management. Its pharmacokinetic properties allow for flexible administration schedules, contributing to better treatment adherence and effective elevation of serum vitamin D levels (Sosa Henríquez & Gómez de Tejada Romero, 2020).

Cancer Prevention

Cholecalciferol's role in cancer prevention is a subject of extensive research. While some studies highlight its potential in modulating biological mechanisms that could prevent cancer, the direct benefits in cancer prevention through cholecalciferol supplementation are yet to be established. The variability in individual response to supplementation is significant and warrants a tailored approach for maximum benefit (Matthias Henn et al., 2022).

Diabetes Management

In the context of type-2 diabetes, cholecalciferol has been investigated for its anti-inflammatory and hepatoprotective actions. It's believed that cholecalciferol supplementation could aid in reducing inflammation, improving glycemic control, and increasing insulin sensitivity, thereby contributing positively to diabetes management (T. Falalyeyeva et al., 2021).

Role in Dental Health

Cholecalciferol plays a crucial role in oral health. It's involved in the formation of enamel and dentin, metabolism of jaw bone tissue, and influences local immunity and antitumor reactions in oral tissues. It's being considered for inclusion in clinical guidelines for the prevention of dental diseases due to its wide-ranging effects on oral tissues and organs (N. G. Sarkisyan et al., 2022).

Reproductive Health and Assisted Reproduction

Cholecalciferol is also being explored for its potential role in reproductive health, particularly in conditions like polycystic ovary syndrome, endometriosis, and premature ovarian failure. It's believed to influence oocyte quality and the preparation of the endometrium for embryonic implantation, thus playing a potential role in assisted reproductive techniques (M. Fichera et al., 2019).

Safety And Hazards

Excessive doses of cholecalciferol can result in vomiting, constipation, weakness, and confusion . Other risks include kidney stones . Doses greater than 40,000 IU (1,000 μg) per day are generally required before high blood calcium occurs .

properties

IUPAC Name

(3S,4S,5S,6R)-6-[(1S)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/t21-,24+,25-,26+,27+,28+,29+,30?,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMHKPFJPOTDCW-QNSBVHRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](CCC3=C)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholecalciferol Glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecalciferol Glucuronide
Reactant of Route 2
Cholecalciferol Glucuronide
Reactant of Route 3
Cholecalciferol Glucuronide
Reactant of Route 4
Cholecalciferol Glucuronide
Reactant of Route 5
Cholecalciferol Glucuronide
Reactant of Route 6
Cholecalciferol Glucuronide

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